Swertiamarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antidiabetic Properties

Swertiamarin has shown promise in regulating blood sugar levels. Studies suggest it may improve insulin sensitivity and function in cells, potentially aiding in blood sugar control []. Further research is needed to determine its effectiveness and appropriate dosages in human diabetic patients.

Neuroprotective Effects

Swertiamarin's antioxidant and anti-inflammatory properties are being investigated for their potential neuroprotective effects. Studies have shown it may protect brain cells from damage caused by oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [, ]. While these results are encouraging, more research is required to understand its efficacy in treating these conditions.

Anticancer Potential

Swertiamarin's ability to inhibit the growth and proliferation of cancer cells has garnered scientific interest. Research suggests it may induce cell death (apoptosis) in various cancer cell lines []. However, further investigation is necessary to determine its effectiveness in human cancer treatment and identify potential mechanisms of action.

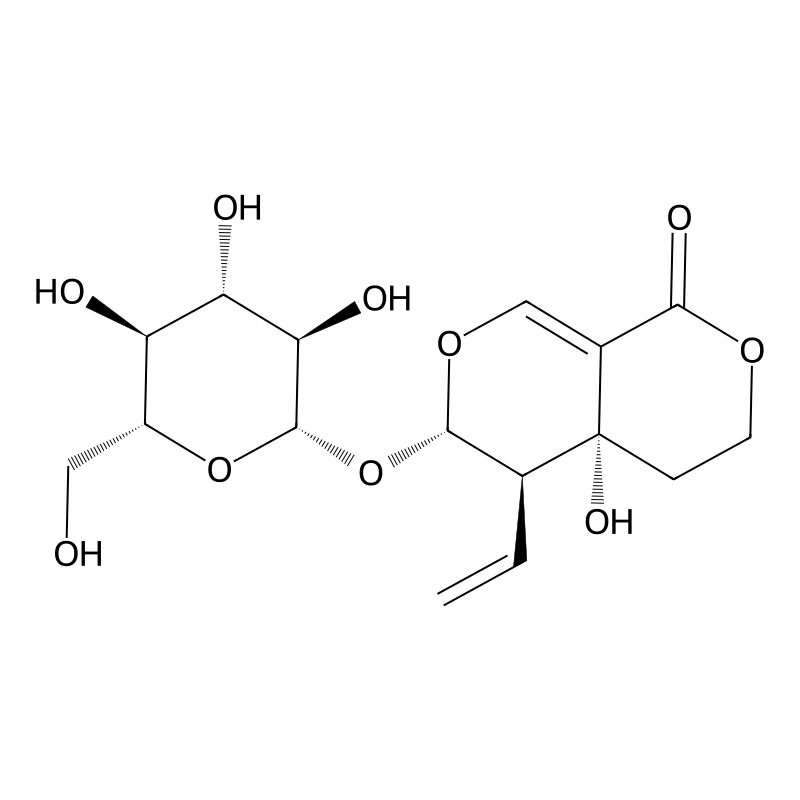

Swertiamarin is a naturally occurring secoiridoid glycoside primarily found in plants of the Gentianaceae family, particularly in species like Enicostemma littorale and Swertia chirata. Its molecular formula is C₁₆H₂₂O₁₀, with a molecular weight of 374. It is characterized by its bitter taste, a common feature among compounds in this family, and has been extensively studied for its diverse pharmacological properties, including hepatoprotective, analgesic, anti-inflammatory, antidiabetic, antioxidant, neuroprotective, and gastroprotective effects .

- Anti-inflammatory activity: Studies suggest Swertiamarin might inhibit the NF-kB pathway, a key inflammatory signaling cascade [].

- Antioxidant activity: The presence of hydroxyl groups in Swertiamarin's structure suggests potential free radical scavenging activity, which could contribute to its antioxidant properties [].

- Skin regeneration: Swertiamarin might stimulate the proliferation of skin cells and collagen synthesis, promoting wound healing and reducing wrinkles [].

Swertiamarin undergoes various chemical transformations, primarily hydrolysis facilitated by bacterial β-glucosidase to yield an aglycone. This process can lead to the formation of erythrocentaurin and dihydroisocoumarin, which are believed to contribute to its pharmacological effects. The biosynthesis of swertiamarin involves complex pathways including the mevalonate and nonmevalonate pathways, culminating in the seco-iridoid pathway . The structural characterization through spectroscopic methods such as UV, FT-IR, and NMR has provided insights into its chemical behavior .

Swertiamarin exhibits a wide range of biological activities:

- Hepatoprotective: Protects liver cells from damage.

- Analgesic: Provides pain relief.

- Anti-inflammatory: Reduces inflammation.

- Antidiabetic: Helps in managing blood sugar levels.

- Antioxidant: Scavenges free radicals and reduces oxidative stress.

- Neuroprotective: Protects neuronal cells from degeneration.

- Gastroprotective: Safeguards the gastrointestinal tract from damage.

The mechanisms underlying these activities involve modulation of various molecular targets including growth factors, inflammatory cytokines, protein kinases, and transcription factors .

The synthesis of swertiamarin can be achieved through natural extraction from plant sources or via synthetic routes. The natural extraction involves solvent optimization and liquid-liquid extraction techniques to enrich swertiamarin from plant materials. Synthetic approaches may involve enzymatic methods or chemical synthesis mimicking the natural biosynthetic pathways. The initial step generally starts with geraniol and includes multiple enzymatic reactions such as oxidation, reduction, glycosylation, and methylation .

Swertiamarin has significant potential in various applications:

- Pharmaceuticals: Due to its diverse pharmacological properties, it is being researched for use in drug development for conditions like diabetes, cancer, and neurodegenerative diseases.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health.

- Cosmetics: Its skin-protective properties could be harnessed in cosmetic formulations.

Research into the interactions of swertiamarin with other compounds has revealed its potential synergistic effects when combined with various pharmaceutical agents. Studies indicate that it may enhance the efficacy of certain drugs while mitigating side effects. Furthermore, swertiamarin's ability to modulate signaling pathways makes it a valuable subject for interaction studies in drug development .

Swertiamarin shares structural and functional similarities with several other secoiridoids and glycosides. Here are some comparable compounds:

| Compound Name | Source Plant | Notable Activities |

|---|---|---|

| Erythrocentaurin | Swertia chirata | Antioxidant, anti-inflammatory |

| Loganin | Gentiana lutea | Hepatoprotective, anti-inflammatory |

| Gentiopicroside | Gentiana lutea | Antioxidant, hepatoprotective |

| Secologanin | Various Gentianaceae species | Antimicrobial, anti-inflammatory |

Uniqueness of Swertiamarin: What sets swertiamarin apart is its extensive range of biological activities combined with its relatively low toxicity profile. Its ability to modulate multiple molecular targets enhances its therapeutic potential compared to similar compounds .

| Study/Model | Concentration/Dose | Key Cytokines Modulated | Signaling Pathways | Reference |

|---|---|---|---|---|

| LPS-induced macrophages | Not specified | ↓TNF-α, IL-1β, IL-6 | NF-κB inhibition | [1] |

| IL-1β-induced synoviocytes | 10-50 μg/ml | ↓TNF-α, IL-6, PGE2 | p38 MAPK inhibition | [3] |

| Adjuvant-induced arthritis | 2, 5, 10 mg/kg | ↓IL-1, TNF-α, IL-6; ↑IL-10, IL-4 | NF-κB/IκB, JAK2/STAT3 | [2] [5] |

| Carrageenan-induced edema | 100, 200 mg/kg | Anti-edematogenic effect | Not specified | [6] |

| Neuroinflammation (BV-2 cells) | 10, 25, 50 μg/ml | ↓IL-1β, IL-6, IL-18, TNF-α | Not specified | [7] |

| SRBC immunomodulation | 2, 5, 10 mg/kg | ↑IL-10, IL-4; ↓TNF-α, IL-1β, IL-6 | Th2-mediated response | [1] [4] |

Neuroinflammation studies utilizing BV-2 microglial cells revealed that swertiamarin treatment at concentrations of 10, 25, and 50 micrograms per milliliter inhibited proinflammatory cytokine secretion in a dose-dependent manner, including interleukin-1 beta, interleukin-6, interleukin-18, and tumor necrosis factor-alpha [7]. These findings were further validated through western blot analysis, confirming the compound's neuroprotective anti-inflammatory properties [7].

Antioxidant Capacity and Reactive Species Scavenging

Swertiamarin exhibits exceptional antioxidant capabilities through multiple mechanisms, including direct radical scavenging, enzymatic antioxidant system enhancement, and oxidative stress marker reduction. Comprehensive in vitro antioxidant evaluations have demonstrated remarkable efficacy across various radical scavenging assays [6] [8].

The compound demonstrates superior performance in 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays with an inhibitory concentration 50 value of 2.83 micrograms per milliliter [6]. Hydrogen peroxide scavenging activity showed an inhibitory concentration 50 of 5.70 micrograms per milliliter, while hydroxyl radical scavenging through deoxyribose degradation exhibited an inhibitory concentration 50 of 52.56 micrograms per milliliter [6]. Lipid peroxidation inhibition demonstrated an inhibitory concentration 50 of 78.33 micrograms per milliliter [6]. The total antioxidant capacity was quantified as 4.51 millimolar ascorbic acid equivalents per gram of swertiamarin [6].

Table 2: Antioxidant Capacity and Reactive Species Scavenging Data

| Assay Method | IC50/Activity Value | Model/Study | Concentration | Reference |

|---|---|---|---|---|

| ABTS radical scavenging | 2.83 μg/mL | In vitro assay | IC50 value | [6] |

| Hydrogen peroxide method | 5.70 μg/mL | In vitro assay | IC50 value | [6] |

| Hydroxyl radical (deoxyribose) | 52.56 μg/mL | In vitro assay | IC50 value | [6] |

| Lipid peroxidation | 78.33 μg/mL | In vitro assay | IC50 value | [6] |

| Total antioxidant capacity | 4.51 mM ascorbic acid/g | In vitro assay | Per gram compound | [6] |

| DPPH radical scavenging | Moderate activity | Various studies | Variable | [8] [9] |

| Superoxide dismutase activity | Increased in diabetic rats | STZ-diabetic rats | 50 mg/kg | [8] |

| Glutathione peroxidase activity | Increased in diabetic rats | STZ-diabetic rats | 50 mg/kg | [8] |

In streptozotocin-induced diabetic rat models, swertiamarin treatment at 50 milligrams per kilogram body weight for 30 days significantly decreased oxidative stress markers including lipid peroxides, hydroperoxides, and protein carbonyls [8]. Concomitantly, the treatment improved both enzymatic and non-enzymatic antioxidant status, including enhanced superoxide dismutase, catalase, glutathione peroxidase, and glutathione S-transferase activities [8]. The levels of reduced glutathione, vitamin C, and vitamin E were also restored to near-normal values [8].

The antioxidant mechanisms extend to cellular protection against oxidative damage. In oleic acid-induced hepatic steatosis models, swertiamarin at 25 micrograms per milliliter effectively reduced reactive oxygen species generation while protecting membrane integrity, as evidenced by decreased lactate dehydrogenase release [10]. The compound demonstrated significant protection against apoptosis through reduced cleavage of caspase-3 and poly(ADP-ribose) polymerase-1 [10].

Carbon tetrachloride-induced hepatotoxicity studies revealed that swertiamarin administration at 100 and 200 milligrams per kilogram body weight significantly ameliorated oxidative stress parameters [11] [12]. The treatment decreased malondialdehyde levels while increasing superoxide dismutase, glutathione peroxidase activities, and glutathione levels [11] [12]. The protective mechanism involved upregulation of nuclear factor erythroid 2-related factor 2, heme oxygenase-1, and NAD(P)H quinone dehydrogenase 1 expression, indicating activation of the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 antioxidant pathway [11] [12].

Metabolic Regulation: Antidiabetic and Hypolipidemic Effects

Swertiamarin demonstrates comprehensive metabolic regulatory properties through modulation of glucose homeostasis, lipid metabolism, and insulin sensitivity enhancement. The compound's antidiabetic mechanisms involve multiple molecular targets including peroxisome proliferator-activated receptor gamma, glucose transporters, and key metabolic enzymes [13] [14] [15].

Table 3: Metabolic Regulation Data

| Parameter | Effect | Dose/Concentration | Model | Reference |

|---|---|---|---|---|

| Serum glucose | Significantly decreased | 50 mg/kg, 6 weeks | STZ-diabetic rats | [14] |

| Serum triglycerides | Significantly decreased | 50 mg/kg, 6 weeks | STZ-diabetic rats | [14] |

| Serum cholesterol | Significantly decreased | 50 mg/kg, 6 weeks | STZ-diabetic rats | [14] |

| LDL levels | Significantly decreased | 50 mg/kg, 6 weeks | STZ-diabetic rats | [14] |

| Insulin sensitivity index | Significantly increased | 50 mg/kg, 6 weeks | STZ-diabetic rats | [14] |

| HbA1c levels | Remarkably reduced | 15, 25, 50 mg/kg, 28 days | STZ-diabetic rats | [16] |

| PEPCK expression | Decreased levels | 25 μg/ml (in vitro) | HepG2 cells (oleic acid) | [10] |

| PPAR-γ expression | Upregulated | 50 mg/kg, 40 days | NIDDM rats | [13] [15] |

| GLUT-4 expression | Enhanced | 50 mg/kg, 40 days | NIDDM rats | [13] [15] |

| HMG-CoA reductase activity | Inhibited | 50 mg/kg, 40 days | NIDDM rats | [13] [15] |

In streptozotocin-induced diabetic rats, swertiamarin administration at 50 milligrams per kilogram body weight for six weeks resulted in significant reductions in serum triglycerides, cholesterol, and low-density lipoprotein levels compared to diabetic control animals [14]. Serum fasting glucose levels were significantly decreased, while the insulin sensitivity index was markedly increased in treated animals [14]. These improvements were accompanied by enhanced glucose tolerance as demonstrated through oral glucose tolerance tests [14].

The compound's metabolic effects extend to gene expression modulation in hepatic and adipose tissues. In non-insulin-dependent diabetes mellitus rat models, swertiamarin treatment at 50 milligrams per kilogram for 40 days significantly upregulated peroxisome proliferator-activated receptor gamma, glucose transporter type 4, and adiponectin gene expression [13] [15]. Simultaneously, the treatment decreased phosphoenolpyruvate carboxykinase levels, effectively reducing hepatic glucose production [13] [15].

Swertiamarin's hypolipidemic activity involves inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the rate-limiting enzyme in cholesterol biosynthesis [13] [15]. The higher 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate ratio observed in treated animals indicated effective enzyme inhibition, supporting the compound's cholesterol-lowering properties [13] [15].

In hepatic steatosis models induced by oleic acid, swertiamarin at 25 micrograms per milliliter effectively reduced triglyceride content by two-fold and modulated key metabolic regulators [10]. The compound activated adenosine monophosphate-activated protein kinase while modulating peroxisome proliferator-activated receptor alpha expression [10]. This regulation resulted in decreased sterol regulatory element-binding protein 1c and fatty acid synthase expression, leading to reduced fatty acid synthesis [10]. The treatment also enhanced insulin signaling through increased insulin receptor, phosphoinositide 3-kinase, and phosphorylated protein kinase B expression with concomitant reduction in phosphorylated insulin receptor substrate-1 [10].

The antidiabetic efficacy was further validated in multiple experimental models. Treatment with swertiamarin at doses of 15, 25, and 50 milligrams per kilogram for 28 days resulted in remarkable reductions in fasting blood glucose, glycated hemoglobin, total cholesterol, triglycerides, and low-density lipoprotein levels [16]. Concomitantly, hemoglobin, plasma insulin, total protein, body weight, and high-density lipoprotein levels were significantly increased compared to diabetic control animals [16].

Hepatoprotective Mechanisms Against Toxin-Induced Damage

Swertiamarin exhibits robust hepatoprotective properties against various hepatotoxic agents through multiple protective mechanisms including antioxidant pathway activation, inflammatory response modulation, and cellular apoptosis prevention [17] [11] [18] [19] [20].

Table 4: Hepatoprotective Mechanisms Data

| Toxin/Model | Dose | Key Protective Mechanisms | Biomarkers Improved | Reference |

|---|---|---|---|---|

| CCl4-induced hepatotoxicity | 100, 200 mg/kg | Nrf2/HO-1 pathway activation | ↓ALT, AST, ALP; ↑SOD, GPx, GSH | [11] [12] [21] |

| d-Galactosamine hepatotoxicity | 100, 200 mg/kg | Antioxidant defense restoration | ↓MDA; ↑antioxidant enzymes | [18] [20] |

| CCl4-induced inflammation | 100, 200 mg/kg | TLR4/NF-κB pathway inhibition | ↓IL-1β, IL-6, TNF-α, MIP-1α | [17] |

| CCl4-induced apoptosis | 100, 200 mg/kg | PI3K/Akt pathway modulation | ↓Bax, cleaved caspase-3; ↑Bcl-2 | [19] [22] |

| DMN-induced fibrosis | 15, 20 mg/kg | RAS system regulation | ↓α-SMA; improved liver function | [23] |

Carbon tetrachloride-induced hepatotoxicity studies demonstrated that swertiamarin treatment at 100 and 200 milligrams per kilogram body weight for eight consecutive weeks significantly ameliorated serum alanine aminotransferase, aspartate aminotransferase, and alkaline phosphatase levels [11] [12]. Histopathological analysis revealed marked improvement in liver architecture with reduced necrosis and inflammatory cell infiltration [11] [12].

The hepatoprotective mechanism involves activation of the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 antioxidant pathway [11] [12]. Swertiamarin treatment remarkably upregulated nuclear factor erythroid 2-related factor 2, heme oxygenase-1, and NAD(P)H quinone dehydrogenase 1 expression compared to carbon tetrachloride-treated groups [11] [12]. This activation enhanced the cellular antioxidant defense system, as evidenced by increased superoxide dismutase and glutathione peroxidase activities along with elevated glutathione levels [11] [12].

Hepatic inflammation modulation represents another crucial protective mechanism. In carbon tetrachloride-induced liver injury, swertiamarin significantly reduced the production of interleukin-1 beta, interleukin-6, tumor necrosis factor-alpha, macrophage inflammatory protein-1 alpha, and monocyte chemotactic protein-1 in liver tissue [17]. The anti-inflammatory effect was mediated through inhibition of toll-like receptor 4 and nuclear factor kappa B p65 expression, demonstrating regulation of the toll-like receptor 4/nuclear factor kappa B signaling pathway [17].

Apoptotic pathway modulation constitutes a significant hepatoprotective mechanism. Swertiamarin treatment significantly reduced the number of terminal deoxynucleotidyl transferase dUTP nick end labeling-positive cells compared to carbon tetrachloride groups [19] [22]. The levels of B-cell lymphoma 2-associated X protein and cleaved caspase-3 proteins were significantly reduced, while B-cell lymphoma 2 expression was markedly increased [19] [22]. The treatment also modulated transforming growth factor beta 1, collagen I, collagen III, connective tissue growth factor, and fibronectin messenger ribonucleic acid levels, indicating prevention of fibrotic progression [19] [22].

D-galactosamine-induced hepatotoxicity studies confirmed swertiamarin's broad-spectrum hepatoprotective activity [18] [20]. Treatment at 100 and 200 milligrams per kilogram body weight for eight days prior to d-galactosamine administration significantly restored altered biochemical parameters toward normal values [18] [20]. The protection involved significant reduction in lipid peroxidation and restoration of antioxidant defense mechanisms [18] [20].

Hepatic fibrosis prevention through renin-angiotensin system regulation represents an additional protective mechanism [23]. Swertiamarin at 15 and 20 milligrams per kilogram daily for two weeks significantly inhibited dimethylnitrosamine-induced alpha-smooth muscle actin synthesis and improved liver function [23]. The compound suppressed angiotensin II-induced angiotensin type 1 receptor upregulation and inhibited extracellular signal-regulated kinase and c-jun N-terminal kinase phosphorylation in hepatic stellate cells [23].

Anticancer Activity Through Apoptotic Pathway Activation

Swertiamarin exhibits promising anticancer properties through multiple mechanisms including apoptosis induction, cell migration inhibition, and specific signaling pathway targeting across various cancer cell lines [32] [33] [34] [35] [36] [37].

Table 6: Anticancer Activity Data

| Cancer Cell Line | IC50 Value | Apoptotic Mechanisms | Key Effects | Reference |

|---|---|---|---|---|

| HeLa (cervical cancer) | Dose-dependent inhibition | MEK-ERK pathway targeting | ↓proliferation, ↓migration, ↑apoptosis | [32] [33] [34] [35] |

| HepG2 (hepatocellular) | 35.00 ± 0.68 μg/mL (MTT) | Not fully characterized | Cytotoxicity confirmed | [38] |

| HT-29 (colon cancer) | 50.00 ± 1.00 μg/mL (MTT) | Not fully characterized | Cytotoxicity confirmed | [38] |

| SK neuroblastoma | 19 ± 2.27 mM | HSA/AGP protein interaction | Apoptosis induction | [38] |

| A549 (lung epithelial) | Cell viability protection | Apoptosis inhibition | Protective against PQ toxicity | [27] |

Cervical cancer cell studies utilizing HeLa cells demonstrated that swertiamarin induced dose-dependent and time-dependent inhibition of cell proliferation [32] [33] [34]. The compound effectively suppressed colony formation potential and induced various structural modifications in cancer cells [32] [33] [34]. Swertiamarin exposure resulted in formation of early-apoptotic, late-apoptotic, and necrotic cells with significant modulation of apoptosis-related proteins [32] [33] [34].

The anticancer mechanism in cervical cancer involves targeting of the mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling pathway [32] [33] [34]. Western blotting analysis revealed that swertiamarin treatment markedly reduced phosphorylated mitogen-activated protein kinase kinase and phosphorylated extracellular signal-regulated kinase expression levels, while total mitogen-activated protein kinase kinase and extracellular signal-regulated kinase levels remained unaffected [32] [33] [34]. Cell migration and invasion assays demonstrated dose-dependent suppression of cancer cell motility [32] [33] [34].

Hepatocellular carcinoma investigations revealed that swertiamarin suppressed proliferation, migration, and invasion through negative regulation of frequently rearranged in advanced T-cell lymphomas 1 [36] [37]. The compound negatively regulated frequently rearranged in advanced T-cell lymphomas 1 expression, while overexpressed frequently rearranged in advanced T-cell lymphomas 1 blocked swertiamarin's antitumor functions [36] [37]. Mechanistic studies demonstrated that swertiamarin suppressed the frequently rearranged in advanced T-cell lymphomas 1/Wnt/beta-catenin signaling pathway [36] [37].

The Wnt/beta-catenin pathway modulation involved increased phosphorylated beta-catenin and glycogen synthase kinase-3 beta levels, while frequently rearranged in advanced T-cell lymphomas 1, beta-catenin, and cyclin D1 were downregulated [36] [37]. Tumor growth inhibition was confirmed in mouse xenograft models, validating the in vitro anticancer observations [36] [37].

Cytotoxicity evaluations across multiple cancer cell lines demonstrated varying sensitivity profiles. In hepatocellular carcinoma HepG2 cells, swertiamarin exhibited inhibitory concentration 50 values of 35.00 ± 0.68 micrograms per milliliter using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assays and 56.01 ± 0.75 micrograms per milliliter using sulforhodamine B assays [38]. Colon cancer HT-29 cells showed inhibitory concentration 50 values of 50.00 ± 1.00 micrograms per milliliter for 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide and 100 ± 0 micrograms per milliliter for sulforhodamine B assays [38].

Neuroblastoma studies revealed that swertiamarin demonstrated an inhibitory concentration 50 value of 19 ± 2.27 millimolar in SK neuroblastoma cells [38]. Biophysical and in silico studies validated interactions between human plasma proteins and swertiamarin, where the compound showed high binding affinity to human serum albumin and alpha-1 acid glycoprotein [38]. Swertiamarin binding induced protein conformational changes through partial protein unfolding, contributing to its anticancer mechanisms [38].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Sonawane RD, Deore VB, Patil SD, Patil CR, Surana SJ, Goyal RK. Role of 5-HT2 receptors in diabetes: Swertiamarin seco-iridoid glycoside might be a possible 5-HT2 receptor modulator. Physiol Behav. 2015 May 15;144:66-72. doi: 10.1016/j.physbeh.2015.02.036. Epub 2015 Feb 21. Review. PubMed PMID: 25708274.

3: Song WZ. [General survey on medicinal plants of the Gentianaceae family in China]. Zhong Yao Tong Bao. 1986 Nov;11(11):3-7. Review. Chinese. PubMed PMID: 2952322.

4: Anyanwu GO, Nisar-ur-Rehman, Onyeneke CE, Rauf K. Medicinal plants of the genus Anthocleista--A review of their ethnobotany, phytochemistry and pharmacology. J Ethnopharmacol. 2015 Dec 4;175:648-67. doi: 10.1016/j.jep.2015.09.032. Epub 2015 Nov 11. Review. PubMed PMID: 26432351.